Benzo[b]benzofuran-2-sulfonamide, N-(2-butoxyphenyl)-
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Overview
Description
N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide: is an organic compound with the molecular formula C22H21NO4S. This compound belongs to the class of dibenzofurans, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide typically involves the reaction of dibenzo[b,d]furan with 2-butoxyaniline in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its interactions with biological targets are of interest for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry .
Industry: In industrial applications, N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the sulfonamide and butoxyphenyl groups.
N-(2-butoxyphenyl)dibenzo[b,d]furan-3-sulfonamide: A closely related compound with a different position of the sulfonamide group.
Uniqueness: N-(2-butoxyphenyl)dibenzo[b,d]furan-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21NO4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C22H21NO4S/c1-2-3-14-26-22-11-7-5-9-19(22)23-28(24,25)16-12-13-21-18(15-16)17-8-4-6-10-20(17)27-21/h4-13,15,23H,2-3,14H2,1H3 |
InChI Key |
IOWINLGMYFJACD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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